molecular formula C5H16N2O2SSi B8309015 N,N-dimethyl-N'-trimethylsilylsulfamide

N,N-dimethyl-N'-trimethylsilylsulfamide

Cat. No. B8309015
M. Wt: 196.35 g/mol
InChI Key: XQHMRRQRXJYZKK-UHFFFAOYSA-N
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Patent
US04400509

Procedure details

3 ml (14.4 mmoles) of hexamethyldisilazane were added to a refluxing mixture of 2.48 g (20 mmoles) of N,N-dimethylsulfamide, 9 mg (0.05 mmole) of saccharin and 30 ml of toluene. By the method described hereinbefore, it was established that the calculated amount of ammonia had been evolved after refluxing for one hour and volatile materials were then evaporated under reduced pressure. The residue was dried to room temperature to obtain 3.96 g (101%) of N,N-dimethyl-N'-trimethylsilylsulfamide melting at 83°-86° C.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:9])([CH3:8])[NH:3][Si](C)(C)C.[CH3:10][N:11]([CH3:16])[S:12](N)(=[O:14])=[O:13].N>S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O.C1(C)C=CC=CC=1>[CH3:10][N:11]([CH3:16])[S:12]([NH:3][Si:2]([CH3:9])([CH3:8])[CH3:1])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
2.48 g
Type
reactant
Smiles
CN(S(=O)(=O)N)C
Name
Quantity
9 mg
Type
catalyst
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after refluxing for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
volatile materials were then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried to room temperature

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)N[Si](C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.96 g
YIELD: PERCENTYIELD 101%
YIELD: CALCULATEDPERCENTYIELD 140.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.